molecular formula C10H9F3O3 B7860257 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde

4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B7860257
M. Wt: 234.17 g/mol
InChI Key: LFNYTEPBZVZVJX-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Electrophilic Aromatic Substitution (EAS): This involves the reaction of 4-methoxybenzaldehyde with trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Nucleophilic Substitution: Another method involves the reaction of 4-methoxybenzaldehyde with trifluoroethyl chloride in the presence of a base, such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The methoxy and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Trifluoroethyl chloride (CF₃CH₂Cl) with potassium carbonate (K₂CO₃) in acetone.

Major Products Formed:

  • Oxidation: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.

  • Reduction: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Methoxybenzaldehyde: Similar structure but lacks the trifluoroethoxy group.

  • 2,2,2-Trifluoroethanol: Similar functional group but lacks the benzene ring.

  • 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Oxidized form of the compound.

Uniqueness: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)9(4-8)16-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNYTEPBZVZVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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